2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one
Description
2-(4-Bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound featuring a dihydroisoquinolinone core substituted with a 4-bromobenzyl group at position 2 and a butoxy chain at position 3. This compound is structurally related to bioactive molecules targeting neurological and inflammatory pathways, though its specific pharmacological profile remains understudied .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-butoxy-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAJOJQKSCULJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination: The introduction of the bromine atom into the benzyl group is achieved through electrophilic aromatic substitution. This can be done by treating benzyl compounds with bromine in the presence of a catalyst such as iron or aluminum bromide.
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or tetrahydroisoquinoline derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of isoquinoline compounds exhibit significant biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Specifically, studies have shown that compounds similar to 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one can interact with various biological targets:
- Antitumor Activity : Isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have shown effectiveness against breast and colon cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Properties : The compound's structural features suggest potential activity against bacterial strains. Research indicates that isoquinoline derivatives can disrupt bacterial cell membranes or inhibit essential enzymes .
Cosmetic Formulations
The compound may also find applications in cosmetic formulations due to its potential skin-beneficial properties. Recent studies have highlighted the importance of evaluating the safety and efficacy of new cosmetic ingredients prior to market introduction. The compound's ability to enhance skin hydration and provide antioxidant effects makes it a candidate for inclusion in skincare products .
Material Science
In materials science, isoquinoline derivatives are being explored for their role as intermediates in the synthesis of polymers and other advanced materials. The unique electronic properties of these compounds allow for the development of novel materials with specific functionalities, such as conductive polymers or sensors .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are frequently modified at positions 2 and 5 to optimize physicochemical and biological properties. Below is a comparative analysis with structurally related analogues:
Pharmacological and Physicochemical Insights
Lipophilicity and Bioavailability: The target compound’s bromine and butoxy substituents likely confer moderate lipophilicity (logP ~3.5), balancing membrane permeability and aqueous solubility. In contrast, the hydroxy analogue (logP ~2.8) may exhibit better solubility but poorer blood-brain barrier penetration . The pyrrolidinone-containing derivative (logP ~2.9) demonstrates how polar heterocycles can enhance target engagement without drastically reducing lipophilicity .
Fluorine substitution (as in the 5-fluoro derivative) introduces electronegativity but reduces overall molecular complexity, limiting its utility in multi-target applications .
Synthetic Accessibility: The hydroxy analogue is a likely synthetic precursor to the target compound, as butoxy groups are often introduced via alkylation of phenolic intermediates .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H22BrN
- Molecular Weight : 343.28 g/mol
The compound features a dihydroisoquinoline core, which is known for various biological activities, including antitumor and antimicrobial effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. The bromobenzyl substitution may enhance this effect through increased lipophilicity and potential interactions with cellular targets.
- Antimicrobial Properties : Isoquinoline derivatives have demonstrated antibacterial and antifungal activities. The presence of the butoxy group may contribute to membrane permeability, enhancing antimicrobial efficacy.
- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress.
The mechanisms underlying the biological activities of this compound are still under investigation. However, potential mechanisms include:
- Inhibition of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : It may reduce ROS levels, providing protection against oxidative stress in cells.
- Interaction with Enzymes : The compound could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. What are the common synthetic routes for preparing 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one, and what reagents are critical for regioselectivity?
- Methodological Answer : A typical approach involves multi-step alkylation and substitution reactions. For example, sodium hydride (NaH) in DMF is used to deprotonate the starting material (e.g., 6-chloro-3,4-dihydroisoquinolin-1(2H)-one), followed by reaction with 1,4-dibromobutane to introduce the bromobutyl intermediate. Subsequent substitution with 4-bromobenzyl groups requires diisopropylethylamine (DIPEA) in acetonitrile to facilitate nucleophilic displacement . Key reagents ensuring regioselectivity include sterically hindered bases (e.g., NaH) and polar aprotic solvents (e.g., DMF) to control reaction pathways.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, ¹H NMR can identify the butoxy group (δ ~3.5–4.0 ppm for -OCH₂CH₂-) and bromobenzyl protons (δ ~7.3–7.5 ppm for aromatic protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) stretching (~1680–1700 cm⁻¹). These techniques align with protocols used for similar dihydroisoquinolinone derivatives .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized, particularly in the alkylation step?
- Methodological Answer : Yield optimization (e.g., from 37% to higher efficiency) involves:
- Temperature Control : Refluxing intermediates for extended periods (e.g., 24 hours) to drive alkylation .
- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Purification : Column chromatography (silica gel with ether/hexane gradients) removes byproducts.
- Solvent Effects : Substituting DMF with DMSO may improve solubility of aromatic intermediates.
Q. What role does the 4-bromobenzyl substituent play in modulating biological activity compared to other halogenated analogs?
- Methodological Answer : The bromine atom enhances lipophilicity and π-π stacking in target binding pockets, as seen in analogs like 7-bromo-3,4-dihydroisoquinolin-1(2H)-one. Compared to chlorine or fluorine analogs, bromine’s larger atomic radius may improve receptor interaction but reduce metabolic stability. Activity comparisons require Structure-Activity Relationship (SAR) studies using analogs with Cl, F, or NO₂ groups at the benzyl position .
Q. How can researchers resolve contradictions in reported biological activity data for dihydroisoquinolinone derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity against Pythium recalcitrans) to compare derivatives .
- Computational Modeling : Molecular docking (e.g., with WDR5 WIN-site) identifies binding affinities influenced by substituents like bromobenzyl or butoxy groups .
- Meta-Analysis : Cross-reference bioactivity data from structurally similar compounds (e.g., 2-(4-chlorophenyl)-3,4-dihydroisoquinolin-1(2H)-one) to identify trends .
Key Considerations for Experimental Design
- Stereochemical Control : Chiral centers in dihydroisoquinolinones may require asymmetric synthesis (e.g., chiral catalysts) .
- Biological Assays : Prioritize in vitro models (e.g., cancer cell lines, microbial pathogens) before in vivo testing .
- Stability Studies : Assess photodegradation of the bromobenzyl group under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
